
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is not fully understood. However, it has been suggested that this compound interacts with metal ions through a coordination complex formation, leading to the emission of fluorescence. Furthermore, the photosensitizing properties of this compound are attributed to its ability to generate reactive oxygen species upon irradiation, which can induce cell death in cancer cells.
Biochemical and physiological effects:
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have low binding affinity for human serum albumin, suggesting that it has good pharmacokinetic properties. In addition, this compound has been shown to have a high selectivity for metal ions, making it a potential candidate for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used in a variety of assays for the detection of metal ions in biological samples. However, one of the limitations of using this compound is its potential phototoxicity, which can affect the viability of cells in vitro. Therefore, caution should be taken when using this compound in cell-based assays.
Orientations Futures
There are several future directions for the research and development of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, further studies are needed to investigate the potential applications of this compound in photodynamic therapy and the development of new antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline involves several steps. The starting material is 8-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloro-8-methylquinoline. The intermediate is then reacted with 3,5-dimethylmorpholine-4-carbonyl chloride to form the final product. The yield of this synthesis method is high, and the purity of the product is also excellent.
Applications De Recherche Scientifique
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has various scientific research applications. This compound is widely used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a promising approach for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-5-4-6-13-7-14(16(18)19-15(10)13)17(21)20-11(2)8-22-9-12(20)3/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSXCNGSZKCEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC3=CC=CC(=C3N=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)
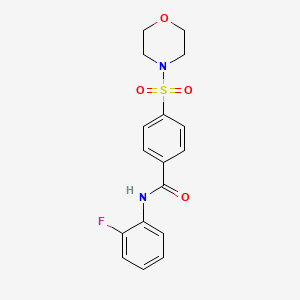

![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)
![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)
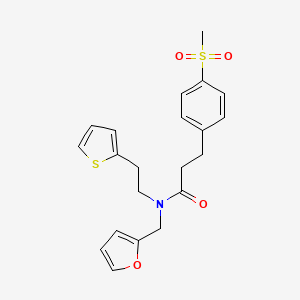
![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2947868.png)
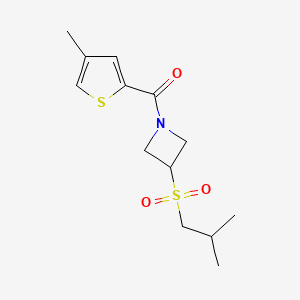
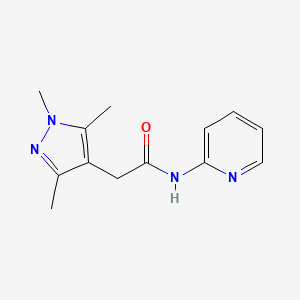
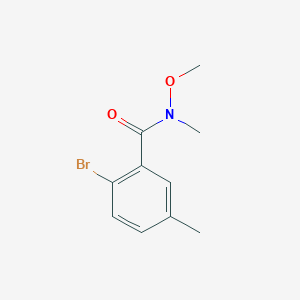
![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)